molecular formula C8H7NO3 B055709 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 117613-30-6

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B055709
M. Wt: 165.15 g/mol
InChI Key: ITEWRYWRNQCNHT-UHFFFAOYSA-N
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Description

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the molecular formula C8H7NO3 . It has a molecular weight of 165.15 .


Molecular Structure Analysis

The molecular structure of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is characterized by a furo[3,2-b]pyrrole core with a carboxylic acid group at the 5-position and a methyl group at the 4-position .

Scientific Research Applications

  • Synthesis and Reactions of New Derivatives of Furo[3,2-b]Pyrrole
    • Methods of Application : The synthesis of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves a two-step process. The Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate leads to methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate, which serves as the starting compound for the synthesis of furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate .
    • Results or Outcomes : The research resulted in the successful synthesis of new derivatives of furo[3,2-b]pyrrole .
  • Biochemical and Physiological Actions
    • Summary of Application : This compound is known to be an orally active and potent DAAO (DAO) inhibitor, which increases D-serine cerebellar and plasma concentrations .
    • Methods of Application : The compound is administered orally .
    • Results or Outcomes : The compound was found to be effective in rat models of neuropathic and inflammatory pain .
  • Isostere of the Indole Ring System
    • Summary of Application : Furo[3,2-b]pyrroles, including 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and their thieno- and selenopheno-analogues are isosteres of the indole ring system. In these compounds, the benzene ring is replaced by the furan, thiophene, or selenophene rings .
    • Methods of Application : The methods of application involve organic synthesis techniques, where the benzene ring of the indole system is replaced by furan, thiophene, or selenophene rings .
    • Results or Outcomes : The outcome of this application is the creation of new compounds that can be used in various areas of chemistry .

properties

IUPAC Name

4-methylfuro[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWRYWRNQCNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428213
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

CAS RN

117613-30-6
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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